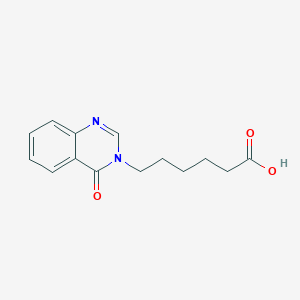

6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid

Description

Significance of the Quinazolinone Scaffold in Contemporary Medicinal Chemistry

The importance of the quinazolinone scaffold in modern drug discovery cannot be overstated. Its rigid structure provides a defined orientation for substituent groups, allowing for precise interactions with biological macromolecules. Furthermore, the presence of nitrogen atoms and a carbonyl group offers sites for hydrogen bonding, a crucial factor in drug-receptor binding. The synthetic accessibility of the quinazolinone core allows for the creation of large libraries of derivatives, facilitating comprehensive structure-activity relationship (SAR) studies. These studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Broad Spectrum of Pharmacological Activities Associated with Quinazolinone Derivatives

Quinazolinone derivatives have been reported to exhibit a vast range of pharmacological activities, underscoring their therapeutic potential. researchgate.netnih.govresearchgate.netnih.govnih.govnih.govacgpubs.org These activities are diverse and have been observed across various disease areas. The versatility of the quinazolinone scaffold allows for chemical modifications that can tune its biological profile, leading to compounds with specific therapeutic actions.

Table 1: Reported Pharmacological Activities of Quinazolinone Derivatives

| Pharmacological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Anticonvulsant | Neurology |

| Antiviral | Infectious Diseases |

| Analgesic | Pain Management |

| Antihypertensive | Cardiovascular Diseases |

| Antidiabetic | Metabolic Disorders |

Identification and Research Focus on 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid and its Related Structural Analogs

Within the vast family of quinazolinone derivatives, compounds bearing an aliphatic carboxylic acid side chain at the N-3 position, such as this compound, represent an area of particular research interest. The introduction of a flexible alkyl chain with a terminal carboxyl group can significantly influence the physicochemical properties of the parent quinazolinone, affecting its solubility, membrane permeability, and interaction with biological targets.

While specific research dedicated solely to this compound is limited in publicly available literature, the investigation of its structural analogs provides valuable insights into its potential biological profile. The general structure of these analogs consists of the quinazolin-4(3H)-one core with an alkyl carboxylic acid of varying length attached to the nitrogen at position 3.

Research into related compounds suggests that the length and substitution of the aliphatic chain can modulate biological activity. For instance, studies on quinazolinones with aliphatic substituents at the R3 position have shown that the chain length can impact the inhibition of inflammatory gene expression. Shorter to medium-length chains (not exceeding eight carbons) appear to be favorable for inhibiting COX-2 and iNOS mRNA expression.

A closely related analog, (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acid , has been synthesized and evaluated for its antiallergic activity. This compound, featuring a shorter, unsaturated carboxylic acid side chain, demonstrated potent activity in preclinical models. Another relevant analog is 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid , indicating that substitutions on both the quinazolinone ring and the aliphatic side chain are being explored to fine-tune the pharmacological properties.

The thio-analog, 6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid , has also been noted, suggesting that modifications to the quinazolinone core itself are a strategy for developing new derivatives.

The research focus on these types of compounds often revolves around their potential as enzyme inhibitors, where the carboxylic acid moiety can act as a key binding group, mimicking a natural substrate or interacting with charged residues in an active site. The hexanoic acid side chain in the target compound provides a flexible linker that could allow the quinazolinone core to position itself optimally within a binding pocket.

Table 2: Examples of Structural Analogs of this compound and their Investigated Activities

| Compound Name | Structural Features | Investigated Activity |

| (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acid | Shorter, unsaturated side chain | Antiallergic |

| 3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic acid | Brominated quinazolinone, methylated propanoic acid side chain | Chemical intermediate/research compound |

| 6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanoic acid | Thio-substituted quinazolinone core | Chemical intermediate/research compound |

| 3-Oxo-6-(4-oxo-4H-quinazolin-3-yl)-hexanoic acid methyl ester | Keto group on the side chain, methyl ester | Potential antimicrobial and antitumor |

The study of this compound and its analogs is a testament to the ongoing efforts to explore the chemical space around the quinazolinone scaffold. Future research will likely focus on the synthesis of this specific compound, a thorough evaluation of its biological activities, and a deeper understanding of its structure-activity relationships to unlock its full therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-oxoquinazolin-3-yl)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-13(18)8-2-1-5-9-16-10-15-12-7-4-3-6-11(12)14(16)19/h3-4,6-7,10H,1-2,5,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWYDYWBVOVLJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 6 4 Oxoquinazolin 3 4h Yl Hexanoic Acid and Its Analogs

Established Synthetic Pathways for Quinazolinone Core Structures

The construction of the fundamental quinazolinone ring system can be achieved through several reliable synthetic strategies. The most common approaches involve the cyclization of readily available precursors, often utilizing anthranilic acid and its derivatives.

Cyclization Reactions Utilizing Anthranilic Acid and Related Precursors

A prevalent method for the synthesis of 4(3H)-quinazolinones begins with anthranilic acid. nih.govnih.gov This approach typically involves the acylation of the amino group of anthranilic acid, followed by cyclization. For instance, the reaction of anthranilic acid with an appropriate acyl chloride leads to the formation of an N-acylanthranilic acid intermediate. scispace.com Subsequent ring closure, often facilitated by a dehydrating agent like acetic anhydride (B1165640), yields the quinazolinone core. scispace.comnih.gov

Alternative one-pot methods have also been developed, involving the condensation of anthranilic acid, an amine, and an orthoester or formic acid. researchgate.netresearchgate.net These multi-component reactions offer an efficient route to 3-substituted quinazolinones. Microwave-assisted synthesis has been shown to improve reaction times and yields for these condensation reactions. researchgate.netnih.gov

Benzoxazinone (B8607429) Intermediates in Quinazolinone Synthesis

The use of 4H-3,1-benzoxazin-4-one (benzoxazinone) intermediates is a cornerstone in the synthesis of 4(3H)-quinazolinones. nih.govnih.govnih.gov This two-step process begins with the acylation of anthranilic acid. The resulting N-acylanthranilic acid is then cyclized, typically by heating with acetic anhydride, to form a benzoxazinone derivative. nih.govscispace.comnih.gov

The benzoxazinone ring is an excellent electrophile and readily reacts with a variety of primary amines and other nitrogen nucleophiles. nih.govnih.gov This reaction results in the opening of the oxazinone ring followed by recyclization to form the desired 3-substituted quinazolinone. This method is highly versatile, allowing for the introduction of a wide range of substituents at the 3-position of the quinazolinone ring. nih.govnih.gov

Specific Synthetic Routes to 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid and Homologous Hexanoic Acid Derivatives

The synthesis of this compound can be accomplished by reacting a suitable benzoxazinone intermediate with 6-aminohexanoic acid or its ester derivative. A general representation of this synthesis is outlined below:

Step 1: Formation of the Benzoxazinone Intermediate

Anthranilic acid is first acylated, for example with acetyl chloride, and then cyclized using acetic anhydride to yield 2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Reaction with 6-Aminohexanoic Acid

The benzoxazinone intermediate is then reacted with 6-aminohexanoic acid in a suitable solvent, such as pyridine (B92270) or acetic acid, under reflux conditions. nih.gov The amino group of 6-aminohexanoic acid acts as the nucleophile, attacking the carbonyl carbon of the benzoxazinone, leading to ring opening and subsequent cyclization to form the final product, this compound.

A similar strategy can be employed to synthesize homologous derivatives by using aminocarboxylic acids with different chain lengths.

Strategies for Structural Modifications and Analog Generation of Quinazolinone Derivatives

To explore the structure-activity relationships (SAR) of quinazolinone-based compounds, extensive structural modifications are often undertaken. These modifications can be systematically introduced at various positions of the quinazolinone ring and on the side chains.

Introduction of Substituents at Positions 2, 3, and 4 of the Quinazolinone Ring

The quinazolinone scaffold offers multiple sites for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Position 2: A variety of substituents can be introduced at the 2-position by starting with an appropriately substituted N-acylanthranilic acid for the benzoxazinone synthesis. nih.gov For example, using different acyl chlorides in the initial acylation step will result in different substituents at the 2-position of the final quinazolinone. nih.gov

Position 3: As previously mentioned, the reaction of a benzoxazinone intermediate with different primary amines is a highly effective method for introducing a wide array of substituents at the 3-position. nih.govnih.gov This allows for the incorporation of various alkyl, aryl, and heterocyclic moieties.

Position 4: The carbonyl group at the 4-position is a key feature of the quinazolinone core. While less commonly modified, it can be converted to a thiocarbonyl group or other functionalities to explore novel chemical space. nih.gov

The following table summarizes some examples of structural modifications at these positions:

| Position of Substitution | Reagents and Conditions | Resulting Moiety |

| 2 | Use of different acyl chlorides (e.g., propionyl chloride, benzoyl chloride) in the acylation of anthranilic acid. | Alkyl, aryl, or other acyl-derived groups. |

| 3 | Reaction of the benzoxazinone intermediate with various primary amines (e.g., aniline, benzylamine, amino acids). | A wide range of alkyl, aryl, and functionalized side chains. |

| 4 | Reaction with Lawesson's reagent. | Conversion of the carbonyl group to a thiocarbonyl group. |

Modifications of the Hexanoic Acid Moiety and Linker Optimization

The hexanoic acid side chain in this compound serves as a linker and can be modified to optimize the compound's properties.

Chain Length: The length of the alkyl carboxylic acid chain can be varied by using different amino acids (e.g., aminopropanoic acid, aminobutanoic acid) in the reaction with the benzoxazinone intermediate. This allows for the exploration of the optimal linker length for biological activity.

Introduction of Functional Groups: Functional groups can be introduced into the linker to alter its polarity, metabolic stability, and potential for hydrogen bonding. For example, the introduction of a methyl group can sometimes block oxidative metabolism, a phenomenon referred to as a "magic methyl" effect. acs.orgnih.gov

The table below illustrates some strategies for linker modification:

| Modification Strategy | Example | Potential Outcome |

| Varying Chain Length | Using aminovaleric acid or aminoheptanoic acid. | Optimization of the distance between the quinazolinone core and the terminal carboxylic acid. |

| Introducing Rigidity | Cyclization to form a piperidine (B6355638) or pyrrolidine (B122466) ring within the linker. | Conformationally constrained analogs with potentially higher binding affinity. |

| Functionalization | Introduction of hydroxyl, amino, or methyl groups along the linker. | Improved solubility, metabolic stability, and target interactions. |

Mechanistic Elucidation and Molecular Target Identification for Quinazolinone Derivatives

Investigation of Cellular Signaling Pathways Affected by Compound Treatment

Quinazolinone derivatives modulate a variety of cellular signaling pathways, which is central to their therapeutic potential. A significant number of these compounds are recognized for their anticancer properties, primarily achieved by interfering with signaling cascades that control cell proliferation, survival, and angiogenesis. nih.gov

One of the most well-documented pathways affected by quinazolinone compounds is the receptor tyrosine kinase (RTK) signaling pathway. Specifically, many derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov By blocking these receptors, they inhibit downstream signaling events, such as the RAS/MAPK and PI3K/Akt pathways, which are critical for tumor growth and vascularization. The inhibition of these pathways can halt the cell cycle, induce apoptosis, and prevent the formation of new blood vessels that supply tumors. nih.gov

Beyond cancer, quinazolinone derivatives have been shown to influence inflammatory pathways. Certain analogs exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. researchgate.net The interaction with these pathways underscores the therapeutic versatility of the quinazolinone core structure.

Identification and Characterization of Specific Molecular Targets

The broad biological activity of quinazolinone derivatives is a direct result of their interaction with numerous specific molecular targets. eipublication.com Research has identified several key enzymes and receptors that are modulated by these compounds.

The quinazolinone scaffold serves as a template for the design of potent enzyme inhibitors. mdpi.com The nature and position of substituents on the quinazolinone ring system dictate the specific inhibitory profile of each derivative.

Tyrosine Kinases: As mentioned, tyrosine kinases are a major class of enzymes targeted by quinazolinone derivatives. Marketed anticancer drugs like Gefitinib and Erlotinib, which feature a quinazoline (B50416) core, are potent inhibitors of EGFR tyrosine kinase. nih.govnih.gov Vandetanib is another example that targets both VEGFR and EGFR. updatepublishing.com The inhibition of these kinases is a cornerstone of the anticancer activity of this compound class.

Cyclooxygenase (COX): Some quinazolinone derivatives have been designed as selective inhibitors of COX-1 or COX-2, demonstrating potential as anti-inflammatory agents. researchgate.net

Carbonic Anhydrases (CA): Recent studies have explored anilinoquinazoline-based carboxylic acids as inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII, which are involved in tumor progression. nih.gov

Other Enzymes: The versatility of the quinazolinone structure has led to the discovery of inhibitors for a range of other enzymes, including tyrosinase, glucuronidase, xanthine (B1682287) oxidase, and phosphodiesterase I. mdpi.com

The following table summarizes the enzyme inhibition profiles of various quinazolinone derivatives.

| Enzyme Target | Type of Quinazolinone Derivative | Biological Activity |

| Tyrosine Kinases (EGFR, VEGFR) | 4-Anilinoquinazolines | Anticancer |

| Cyclooxygenase (COX-1, COX-2) | Quinazolinone-tethered phenyl ureas | Anti-inflammatory |

| Carbonic Anhydrase (CA IX, CA XII) | Anilinoquinazoline-based carboxylic acids | Anticancer |

| Tyrosinase | 2-Substituted quinazolinones | Hyperpigmentation treatment |

In addition to inhibiting the enzymatic activity of receptor tyrosine kinases, quinazolinone derivatives can bind to and modulate the function of various receptors.

Epidermal Growth Factor Receptor (EGFR) & Vascular Endothelial Growth Factor Receptor (VEGFR): Many quinazolinone-based anticancer agents function by binding to the ATP-binding site within the kinase domain of EGFR and VEGFR, preventing receptor phosphorylation and activation of downstream signaling. nih.gov This competitive inhibition is a key mechanism for their antitumor effects. nih.gov

Adrenergic Receptors: Certain quinazoline derivatives, such as Prazosin and Alfuzosin, are known α1-adrenergic receptor antagonists. updatepublishing.com They work by blocking the action of norepinephrine (B1679862) on these receptors, leading to muscle relaxation and vasodilation, and are used to treat conditions like hypertension and benign prostatic hyperplasia. updatepublishing.com

CXCR3 Receptor: Some 3H-quinazolin-4-one derivatives have been developed as antagonists for the CXCR3 receptor, a G-protein coupled receptor involved in inflammatory conditions. vu.nl

The table below outlines the receptor binding profiles for selected quinazolinone derivatives.

| Receptor Target | Type of Quinazolinone Derivative | Functional Modulation |

| EGFR | 4-Anilinoquinazolines (e.g., Gefitinib) | Kinase Inhibition |

| VEGFR | Quinazoline derivatives (e.g., Vandetanib) | Kinase Inhibition |

| α1-Adrenergic Receptor | Quinazoline derivatives (e.g., Prazosin) | Antagonist |

| CXCR3 Receptor | 3H-quinazolin-4-ones | Antagonist |

Structure-Activity Relationship (SAR) Studies for 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid and Related Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For quinazolinone derivatives, SAR studies have provided critical insights into the design of more potent and selective agents. researchgate.netmdpi.comresearchgate.net

Modifications at various positions of the quinazolinone ring have profound effects on biological activity. researchgate.netmdpi.com

Substitution at N-3: The substituent at the N-3 position is crucial for modulating activity. In the case of this compound, the hexanoic acid chain at this position introduces a flexible linker with a terminal carboxylic acid group. This feature can influence solubility, cell permeability, and interaction with target proteins through hydrogen bonding or ionic interactions. SAR studies on related compounds have shown that varying the length and nature of this aliphatic chain can significantly impact potency.

Substitution at C-2: The group at the C-2 position is also a key determinant of activity. The introduction of substituted aromatic rings or other functional groups at this position has been shown to be essential for antimicrobial and anticancer activities. nih.gov

Substitution on the Benzene (B151609) Ring (Positions 6, 7, 8): Modifications to the fused benzene ring are critical, particularly for EGFR and VEGFR inhibitors. Small electron-donating groups like methoxy (B1213986) groups at the C-6 and C-7 positions are often found in potent EGFR inhibitors. mdpi.com For antiallergic activity in a series of (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids, alkoxy, alkylthio, and isopropyl substituents at the 6- or 8-positions were found to confer high potency. nih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For quinazolinone derivatives, several key pharmacophoric features have been identified.

The Quinazolinone Core: The bicyclic quinazolinone ring system acts as a rigid scaffold, correctly orienting the substituents for interaction with the target. eipublication.comresearchgate.net

Hydrogen Bonding: The oxygen atom of the carbonyl group at C-4 and the nitrogen atom at N-1 are common hydrogen bond acceptors and donors, respectively, which are critical for anchoring the molecule in the active site of many enzymes and receptors.

Hydrophobic Interactions: Substituents at the C-2 and N-3 positions, as well as on the fused benzene ring, often engage in hydrophobic interactions with the target protein. For instance, the anilino group at C-4 of EGFR inhibitors fits into a hydrophobic pocket of the enzyme's active site.

The N-3 Side Chain: For compounds like this compound, the N-3 side chain represents a key pharmacophoric element. The carboxylic acid terminus can act as a hydrogen bond donor/acceptor or form ionic bonds, providing a critical interaction point with the target. The length and flexibility of the alkyl chain allow for optimal positioning of this terminal functional group.

By understanding these pharmacophoric features, medicinal chemists can rationally design novel quinazolinone derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Computational Chemistry and in Silico Studies of 6 4 Oxoquinazolin 3 4h Yl Hexanoic Acid and Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the interactions between a small molecule, such as 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid, and its biological target.

In numerous studies involving quinazolinone derivatives, molecular docking has been employed to elucidate their binding modes with various enzymes, including poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and matrix metalloproteinases (MMPs). These studies consistently highlight the importance of the quinazolinone scaffold in establishing key interactions within the active site of these enzymes.

For instance, in the context of PARP-1 inhibition, docking studies of quinazolinone analogs have revealed that the quinazolinone ring often engages in hydrogen bonding and π-π stacking interactions with key amino acid residues. The N3-substituent, in this case, the hexanoic acid chain of this compound, plays a crucial role in modulating the binding affinity and selectivity. The carboxylic acid moiety can form additional hydrogen bonds or ionic interactions with residues in the target's active site, thereby enhancing the inhibitory potency.

A hypothetical molecular docking study of this compound into the active site of a target protein, such as PARP-1, might reveal the interactions detailed in the table below.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | PARP-1 | -8.5 | Gly863, Ser904 | Hydrogen Bond |

| This compound | PARP-1 | -8.5 | Tyr907, Tyr896 | π-π Stacking |

| Derivative 1 | PARP-1 | -9.2 | Arg878, Ser904 | Hydrogen Bond, Ionic |

| Derivative 2 | PARP-1 | -7.8 | Gly863, Tyr907 | Hydrogen Bond, π-π Stacking |

Note: The data in this table is illustrative and based on typical findings for quinazolinone derivatives in published studies. It does not represent experimentally validated data for this compound.

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the complex and any conformational changes that may occur over time. MD simulations are crucial for validating the binding poses obtained from docking and for gaining a deeper understanding of the binding thermodynamics.

For quinazolinone derivatives, MD simulations have been used to assess the stability of their complexes with target proteins. These simulations typically track the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD profile suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-receptor interactions and can be used to calculate binding free energies.

Studies on related quinazolinone inhibitors have shown that the flexibility of the N3-substituent can significantly impact the binding stability. The hexanoic acid chain of this compound, for example, would be expected to exhibit considerable conformational flexibility, which could allow it to adopt an optimal conformation within the binding pocket, thereby enhancing binding affinity and stability.

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties. In silico ADME prediction tools are widely used in the early stages of drug discovery to assess the absorption, distribution, metabolism, and excretion profiles of compounds, helping to identify candidates with favorable drug-like properties.

For quinazolinone derivatives, various computational models are available to predict key ADME parameters. These models are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Oral bioavailability is a critical parameter for many drugs, and it is influenced by factors such as intestinal absorption and first-pass metabolism. In silico models can predict the likelihood of a compound having good oral bioavailability based on its structural features. "Druggability" is a broader concept that encompasses not only ADME properties but also factors such as synthetic accessibility and potential for toxicity.

Computational tools often use rules such as Lipinski's Rule of Five to provide a preliminary assessment of a compound's druggability. For this compound and its derivatives, these tools can be used to predict their potential as orally bioavailable drug candidates.

Below is a table of predicted ADME properties for this compound, based on typical parameters evaluated for quinazolinone derivatives.

| Compound | Molecular Weight | logP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |

| This compound | 274.3 | 2.5 | 1 | 4 | High |

| Derivative A | 350.4 | 3.2 | 2 | 5 | Moderate |

| Derivative B | 412.5 | 4.1 | 1 | 6 | Low |

Note: The data in this table is for illustrative purposes and represents typical predicted values for compounds of this class. It is not based on experimental measurements for the specific compounds listed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of novel compounds and to guide the optimization of lead compounds.

For quinazolinone derivatives, numerous QSAR studies have been conducted to identify the key structural features that govern their activity against various biological targets. These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters.

A QSAR model for a series of quinazolinone derivatives might take the following form:

pIC₅₀ = c₀ + c₁logP + c₂PSA + c₃*DipoleMoment + ...

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the other terms represent various molecular descriptors.

The development of a robust QSAR model for this compound and its analogs would involve the synthesis and biological evaluation of a diverse set of related compounds. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby accelerating the discovery of more potent compounds. The model would highlight the importance of the hexanoic acid chain length and the presence of the carboxylic acid group in determining the biological activity. nih.govnih.gov

Future Research Directions and Unaddressed Avenues in the Study of 6 4 Oxoquinazolin 3 4h Yl Hexanoic Acid

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

A primary focus of future research will be the rational design and synthesis of novel analogs of 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid. This approach leverages computational modeling and structure-activity relationship (SAR) studies to guide the chemical modification of the parent molecule. nih.gov The goal is to create new compounds with improved binding affinity for their biological targets, increased potency, and enhanced selectivity, thereby minimizing off-target effects.

Key modifications could involve altering the hexanoic acid side chain, substituting various positions on the quinazolinone ring, and introducing different functional groups to explore new interactions with target proteins. mdpi.com For instance, the synthesis of hybrid molecules that combine the quinazolinone core with other pharmacologically active moieties is a promising strategy. nih.gov Techniques such as microwave-assisted and metal-catalyzed synthesis can facilitate the efficient production of these novel analogs. nih.gov

Table 1: Potential Modifications for Analog Synthesis

| Molecular Scaffold | Position of Modification | Potential Substituents | Desired Outcome |

|---|---|---|---|

| Quinazolinone Ring | C-2 | Aryl groups, heterocyclic rings | Enhanced target binding |

| Quinazolinone Ring | C-6, C-7, C-8 | Halogens, alkoxy groups | Improved potency and selectivity |

| Hexanoic Acid Chain | Carboxylic acid group | Esterification, amidation | Prodrug development, altered solubility |

Application of Advanced Preclinical Models for Deeper Efficacy and Mechanistic Investigations

To gain a more comprehensive understanding of the therapeutic potential and mechanism of action of this compound and its analogs, the use of advanced preclinical models is crucial. Moving beyond traditional two-dimensional cell cultures, three-dimensional (3D) organoid and spheroid models can provide a more physiologically relevant environment for efficacy testing, particularly in cancer research.

Furthermore, the use of genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs) will be instrumental in evaluating the in vivo efficacy and understanding the compound's effects within a complex biological system. These models can help to identify biomarkers of response and resistance, providing valuable insights for clinical trial design.

Integration of Multi-Omics Approaches (e.g., Proteomics, Metabolomics) in Mechanistic Research

A significant future direction lies in the integration of multi-omics technologies to elucidate the detailed molecular mechanisms of this compound. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a systems-level view of the cellular response to the compound. This integrated approach can help to identify the primary molecular targets and uncover novel signaling pathways affected by the drug. oup.comconsensus.app

For example, proteomic studies can identify changes in protein expression and post-translational modifications, while metabolomics can reveal alterations in cellular metabolism. This wealth of data can provide a more complete picture of the drug's mechanism of action and may reveal new therapeutic indications.

Exploration of New Therapeutic Modalities and Target Pathways

While the quinazolinone scaffold is known to target various enzymes, such as protein kinases, future research should explore novel therapeutic modalities and target pathways for this compound. nih.govnih.gov Given the diverse biological activities of quinazolinones, it is plausible that this compound and its derivatives could modulate other important cellular processes. wisdomlib.orgresearchgate.net

Areas of exploration could include its potential as an inhibitor of other enzyme families, a modulator of protein-protein interactions, or an agent that affects epigenetic mechanisms. High-throughput screening and computational approaches can be employed to identify new potential targets. The identification of novel targets would significantly broaden the therapeutic applications of this chemical scaffold. nih.gov

Development of Prodrug Strategies for Improved Preclinical Pharmacological Profiles

To enhance the druggability of this compound, the development of prodrug strategies is a key future avenue. nih.gov Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This approach can be used to improve various pharmacological properties, such as solubility, stability, and oral bioavailability, and can also enable targeted drug delivery. mdpi.com

For this compound, the carboxylic acid group provides an ideal handle for creating ester or amide prodrugs. nih.govmdpi.com These modifications can mask the polar carboxylic acid group, potentially improving membrane permeability and oral absorption. researchgate.net Once absorbed, these prodrugs would be cleaved by endogenous enzymes to release the active parent compound. acs.org

Table 2: Potential Prodrug Strategies

| Prodrug Type | Promoieties | Target Enzyme for Activation | Potential Advantage |

|---|---|---|---|

| Ester Prodrugs | Alkyl esters, amino acid esters | Esterases | Improved lipophilicity and cell permeability |

| Amide Prodrugs | Amino acid amides | Amidases, peptidases | Enhanced stability and targeted delivery |

Q & A

Q. What are the recommended synthetic routes for 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid and its derivatives?

The compound can be synthesized via acylation of potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane, yielding derivatives with ~65% efficiency (Figure 1 in ). Key steps include gradual addition of acid chloride under heating, followed by precipitation of potassium chloride. Advanced derivatives may involve hydrazine hydrate or chloroacetyl chloride reactions, as seen in the synthesis of triazinoquinazolinones and acetamide analogs .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires:

- FTIR : Identification of functional groups (e.g., C=O stretch at 1734 cm⁻¹ for esters, NH bending at 1575 cm⁻¹) .

- NMR : ¹H and ¹³C spectra to resolve alkyl/aromatic protons and confirm regiochemistry (e.g., δ 1.26 ppm for CH₃ groups in hexanoic acid chains) .

- ESI–TOF/MS : Accurate mass determination (e.g., m/z 333.1118 for cysteine adducts) .

Q. What safety protocols are critical during handling?

The compound is classified under GHS as harmful (H302, H315, H319, H335). Mandatory precautions include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : At -10°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can solubility challenges in biological assays be mitigated?

Derivatization strategies, such as converting the carboxylic acid to ethyl esters (e.g., ethyl 6-oxohexanoate), improve lipid solubility . Alternatively, alkylene oxide condensation at the terminal hydroxyl group enhances hydrophilicity for surfactant-based delivery systems . Co-solvents like DMSO (≤1% v/v) may also be used, but compatibility with assay systems must be validated .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity : Validate compound integrity via HPLC (≥95% purity) and exclude byproducts like isomerized maleimide adducts .

- Assay variability : Standardize conditions (e.g., pH, temperature) for NMDA receptor binding studies, as activity is sensitive to stereochemistry and substituent positioning .

- Metabolic stability : Evaluate in vitro hepatic microsomal assays to rule out rapid degradation .

Q. What experimental designs are optimal for studying its NMDA receptor antagonism?

- Structural analogs : Synthesize and test (E)-4-(2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid (compound 2 in ) to probe substituent effects on receptor affinity.

- Binding assays : Use radiolabeled [³H]CP-465,022 in competitive displacement studies on cortical membranes .

- Electrophysiology : Patch-clamp recordings in HEK293 cells expressing recombinant NR2C/D subunits to confirm noncompetitive antagonism .

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize side products .

- Data Reproducibility : Include triplicate measurements in biological assays and report SEM/error margins .

- Regulatory Compliance : Adhere to REACH restrictions for CMR substances; verify compound inclusion in updated lists (e.g., EU 2023/24) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.